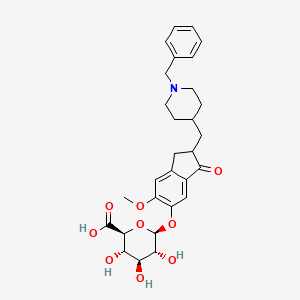

6-o-Desmethyldonepezil glucuronide

Description

Contextualization within Donepezil (B133215) Metabolism Research

Donepezil is a widely used medication that is extensively metabolized in the liver. patsnap.comclinpgx.org The process of metabolism involves multiple pathways, including O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and glucuronidation. nih.govdrugbank.com One of the key metabolites formed is 6-O-desmethyldonepezil. drugbank.comnih.govcaymanchem.com This active metabolite is produced through the action of the cytochrome P450 enzyme CYP2D6. caymanchem.com

Subsequently, 6-O-desmethyldonepezil undergoes a Phase II conjugation reaction known as glucuronidation to form 6-o-desmethyldonepezil glucuronide. clinpgx.orgnih.govresearchgate.net Glucuronidation is a major pathway for the metabolism of drugs and other foreign compounds (xenobiotics), converting them into more water-soluble forms that can be more easily eliminated from the body, primarily through urine. wikipedia.orgstudysmarter.co.ukjove.comxcode.life This process is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). wikipedia.orgjove.com The formation of this compound is a crucial step in the clearance of donepezil from the body. nih.gov

The primary metabolic pathways of donepezil lead to the formation of several key metabolites. The table below provides a summary of these metabolites and their formation pathways.

| Metabolite | Formation Pathway |

| 6-O-desmethyl donepezil | O-dealkylation of donepezil, primarily by CYP2D6. caymanchem.com |

| 5-O-desmethyl donepezil | O-dealkylation of donepezil. nih.gov |

| Donepezil-N-oxide | N-oxidation of donepezil. nih.gov |

| This compound | Glucuronidation of 6-O-desmethyl donepezil. clinpgx.orgnih.gov |

| M11 and M12 | Glucuronidation of M1 and M2 (hydroxylated metabolites). clinpgx.orgnih.gov |

| M4 | Hydrolysis. nih.gov |

| M6 | N-oxidation. nih.gov |

Significance of Metabolite Research in Pharmacological Sciences

The study of drug metabolites is of paramount importance in the pharmacological sciences for several reasons. tandfonline.comnumberanalytics.com Metabolites can have their own pharmacological activity, which may be similar to, different from, or even more potent than the parent drug. tandfonline.comresearchgate.netacs.org In some instances, a metabolite may be responsible for the therapeutic effect of a drug, acting as a "prodrug" that is converted into its active form in the body. nih.gov

The investigation of metabolites is also crucial for understanding drug-drug interactions. tandfonline.com If two drugs are metabolized by the same enzyme, they may compete for that enzyme, leading to altered plasma concentrations and potentially affecting the efficacy or safety of one or both drugs. drugbank.com

Key aspects of metabolite research include:

Identification and Characterization: Determining the chemical structure and properties of metabolites. numberanalytics.com

Pharmacokinetic Profiling: Studying the absorption, distribution, metabolism, and excretion (ADME) of metabolites. numberanalytics.com

Pharmacological Activity: Assessing the therapeutic or toxic effects of metabolites. tandfonline.comresearchgate.net

Biomarker Discovery: Investigating the potential of metabolites to serve as indicators of disease or drug response. bournemouth.ac.uk

Overview of Academic Research Objectives for this compound

Another important research objective is to determine if this compound possesses any pharmacological activity. While its precursor, 6-O-desmethyl donepezil, is known to be an active metabolite, the activity of the glucuronidated form is less clear. drugbank.comcaymanchem.com Research in this area seeks to understand if this metabolite contributes to the therapeutic effects of donepezil.

Furthermore, there is interest in the potential of this compound as a biomarker. bournemouth.ac.uk Monitoring the levels of this metabolite in biological fluids could potentially be used to assess patient compliance with donepezil therapy or to predict individual responses to the drug. researchgate.net This could contribute to a more personalized approach to treatment.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-1,2-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO9/c1-37-21-13-18-12-19(11-16-7-9-30(10-8-16)15-17-5-3-2-4-6-17)23(31)20(18)14-22(21)38-29-26(34)24(32)25(33)27(39-29)28(35)36/h2-6,13-14,16,19,24-27,29,32-34H,7-12,15H2,1H3,(H,35,36)/t19?,24-,25-,26+,27-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJDLRRGLWFUSI-XDBQMMMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747560 | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220170-73-0 | |

| Record name | 6-o-Desmethyldonepezil glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220170730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-DESMETHYLDONEPEZIL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O435436YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymatic Mechanisms of 6 O Desmethyldonepezil Glucuronide Formation

Precursor Metabolic Transformations Leading to 6-o-Desmethyldonepezil

The journey towards 6-o-desmethyldonepezil glucuronide begins with the metabolic alteration of donepezil (B133215). Donepezil undergoes several biotransformation reactions in the liver, including O-demethylation, N-dealkylation, hydroxylation, and N-oxidation. nih.govmdpi.comresearchgate.net The crucial step for the formation of the immediate precursor, 6-o-desmethyldonepezil, is the O-demethylation of donepezil. nih.govresearchgate.netlongdom.org This reaction involves the removal of a methyl group from the 6-position of the indanone ring of the donepezil molecule. caymanchem.com

In studies using radiolabeled donepezil, it was found that approximately 11% of the administered dose is metabolized to 6-o-desmethyldonepezil, which is itself an active metabolite. mdpi.comdrugbank.com This highlights the significance of this particular metabolic pathway. The formation of 6-o-desmethyldonepezil is a critical prerequisite for the subsequent glucuronidation step.

Cytochrome P450-Mediated Demethylation Pathways

The demethylation of donepezil to 6-o-desmethyldonepezil is catalyzed by the Cytochrome P450 (CYP) enzyme system, a major player in phase I drug metabolism. nih.govmdpi.comfrontiersin.org These enzymes are primarily located in the liver and are responsible for the oxidative transformation of a vast array of xenobiotics, including many pharmaceutical drugs. pharmgkb.org The O-demethylation reaction introduces a hydroxyl group onto the donepezil molecule, making it more polar and a suitable substrate for subsequent phase II conjugation reactions. nih.govmdpi.com

Identification of Specific Cytochrome P450 Isoforms Involved in 6-O-Demethylation (e.g., CYP2D6, CYP3A4/5)

Research has identified specific CYP isoforms that are principally responsible for the 6-O-demethylation of donepezil. In vitro studies using human liver microsomes have pinpointed CYP2D6 and CYP3A4 as the main enzymes involved in this metabolic transformation. mdpi.comfrontiersin.orgresearchgate.net While both enzymes contribute, studies suggest that CYP2D6 plays a more significant role in the O-dealkylation to form 6-o-desmethyldonepezil. caymanchem.comfrontiersin.orgresearchgate.net The involvement of CYP3A5 has also been suggested, though its contribution appears to be less pronounced than that of CYP3A4 and CYP2D6. mdpi.comfrontiersin.org

The relative contributions of these isoforms can be influenced by genetic polymorphisms, which can lead to inter-individual variability in donepezil metabolism. frontiersin.org For instance, individuals with different CYP2D6 genotypes may exhibit varying rates of 6-o-desmethyldonepezil formation. frontiersin.org

Glucuronidation of 6-o-Desmethyldonepezil

Following its formation, 6-o-desmethyldonepezil undergoes a phase II conjugation reaction known as glucuronidation. mdpi.comlongdom.orgnih.gov This process involves the covalent attachment of a glucuronic acid moiety, derived from the high-energy donor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the newly formed hydroxyl group of 6-o-desmethyldonepezil. nih.gov The resulting product, this compound, is significantly more water-soluble than its precursor, which facilitates its elimination from the body, primarily through the urine. mdpi.comnih.gov

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms Catalyzing Glucuronidation

The glucuronidation of 6-o-desmethyldonepezil is catalyzed by a family of enzymes called Uridine Diphosphate Glucuronosyltransferases (UGTs). mdpi.comresearchgate.netpharmgkb.org These enzymes are predominantly located in the endoplasmic reticulum of liver cells and other tissues. criver.com Several UGT isoforms have been identified, with the UGT1 and UGT2 families being the most important for drug metabolism. criver.com

While the specific UGT isoforms responsible for the glucuronidation of 6-o-desmethyldonepezil have not been definitively elucidated in all studies, it is known that the O-glucuronide form is a predominant metabolite found in the blood. nih.gov The UGT enzymes exhibit broad and sometimes overlapping substrate specificities. mdpi.com Research on the glucuronidation of other phenolic compounds suggests that isoforms such as UGT1A1, UGT1A9, and UGT2B7 are often involved in such reactions. mdpi.comfrontiersin.org

Substrate Specificity and Kinetic Parameters of Relevant UGTs (In Vitro Studies)

In vitro studies are crucial for determining the substrate specificity and kinetic parameters of the UGT isoforms involved in 6-o-desmethyldonepezil glucuronidation. These studies typically utilize human liver microsomes or recombinant UGT enzymes to measure the rate of glucuronide formation. nih.gov By determining parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), researchers can assess the affinity of the enzyme for the substrate and its catalytic efficiency.

While specific kinetic data for the glucuronidation of 6-o-desmethyldonepezil by individual UGT isoforms is not extensively detailed in the provided search results, the general principles of UGT-mediated metabolism apply. The substrate specificity of UGTs is a key determinant of which isoform(s) will be primarily responsible for the glucuronidation of a particular compound. oncotarget.com

Regulation and Modulation of Enzymatic Formation (In Vitro and Preclinical Models)

The enzymatic formation of this compound can be influenced by various factors, including the presence of other drugs that can act as inhibitors or inducers of the involved CYP and UGT enzymes. researchgate.netlongdom.orgnih.gov

In vitro studies using human liver microsomes have been employed to investigate potential drug-drug interactions. researchgate.net For example, known inhibitors of CYP2D6 and CYP3A4 can be tested to assess their impact on the formation of 6-o-desmethyldonepezil. researchgate.net Similarly, the effect of various compounds on the activity of UGT enzymes can be evaluated.

Preclinical animal models, such as rats, are also utilized to study the metabolism of donepezil and the formation of its metabolites in a whole-organism context. mdpi.com These studies have shown that the metabolic pathways of donepezil in rats are comparable to those in humans, making them a reliable model for investigating the formation of this compound. mdpi.com For instance, studies in rats have identified O-desmethyldonepezil glucuronides as major metabolites. mdpi.com

Below is a data table summarizing the key enzymes involved in the formation of this compound:

| Metabolic Step | Enzyme Family | Specific Isoforms | Function |

| O-Demethylation of Donepezil | Cytochrome P450 (CYP) | CYP2D6, CYP3A4/5 mdpi.comfrontiersin.orgresearchgate.net | Catalyzes the removal of a methyl group from donepezil to form 6-o-desmethyldonepezil. |

| Glucuronidation of 6-o-Desmethyldonepezil | Uridine Diphosphate Glucuronosyltransferase (UGT) | UGT1 and UGT2 families (specific isoforms not fully elucidated) mdpi.comresearchgate.netpharmgkb.orgcriver.com | Catalyzes the attachment of glucuronic acid to 6-o-desmethyldonepezil. |

Transcriptional and Post-Translational Regulation of Involved Enzymes

The regulation of the enzymes involved in the formation of this compound, particularly UGT1A4, is a complex process occurring at both the transcriptional and post-translational levels.

Transcriptional Regulation:

The expression of UGT1A4 is subject to regulation by various transcription factors and nuclear receptors. researchgate.net Studies have shown that the expression of UGT1A4 can be influenced by hormones. For instance, 17β-estradiol has been demonstrated to up-regulate UGT1A4 expression. nih.gov This induction is mediated through the estrogen receptor α (ERα) and the transcription factor Sp1. nih.gov The regulatory region of the UGT1A4 gene contains binding sites for these factors, which, when activated, enhance the transcription of the gene. nih.gov

Nuclear receptors such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR) are also known to regulate the expression of UGT genes. drugbank.com These receptors can be activated by a wide range of xenobiotics and endogenous compounds, leading to an increased transcription of their target genes, including UGT1A4. Furthermore, the glucocorticoid receptor (GR) can enhance the CAR/PXR-mediated regulation of UGT1A1, a closely related UGT isoform, suggesting a potential for similar cross-talk in the regulation of UGT1A4. drugbank.com

MicroRNAs (miRNAs), which are small non-coding RNA molecules, also play a role in the post-transcriptional regulation of UGTs. researchgate.netd-nb.info For example, miR-491-3p has been shown to negatively regulate the expression of UGT1A3 and UGT1A4 in human hepatocytes. d-nb.info

Post-Translational Regulation:

Following protein synthesis, the activity of UGT1A4 can be modulated by post-translational modifications. N-linked glycosylation is a key post-translational modification for many UGT enzymes, including those in the UGT1A family. genecards.orgfrontiersin.org This process is crucial for the proper folding, stability, and enzymatic activity of the UGT proteins. frontiersin.org UGT1A4 has several potential N-linked glycosylation sites. genecards.org

Phosphorylation is another post-translational modification that can regulate UGT activity. frontiersin.org Protein kinases can phosphorylate UGT enzymes, thereby altering their catalytic function. While specific details on the phosphorylation of UGT1A4 are limited, it is a known regulatory mechanism for other UGT isoforms. frontiersin.org

Influences of Co-Administered Compounds on Formation Rates (Preclinical Models)

The formation rate of this compound can be significantly altered by the co-administration of other compounds that induce or inhibit the activity of the metabolizing enzymes, primarily CYP3A4, CYP2D6, and UGT1A4. Preclinical studies, both in vitro and in animal models, have provided insights into these potential drug-drug interactions.

Inhibitors of CYP3A4 and CYP2D6 can decrease the initial formation of 6-O-desmethyldonepezil, thereby reducing the substrate available for subsequent glucuronidation. For example, ketoconazole, a potent inhibitor of CYP3A4, and quinidine, an inhibitor of CYP2D6, have been shown to inhibit the metabolism of donepezil in vitro. hpra.iehpra.ie Consequently, the formation of this compound would be expected to decrease in the presence of these inhibitors.

Conversely, inducers of these CYP enzymes could potentially increase the formation of 6-O-desmethyldonepezil and its glucuronide conjugate.

Furthermore, compounds that directly affect UGT1A4 activity can modulate the final step of this compound formation. Plant-derived steroids have been shown to competitively inhibit UGT1A4-catalyzed reactions, suggesting a potential for herb-drug interactions. nih.gov

The following table summarizes the effects of various compounds on the enzymes involved in the formation of this compound based on preclinical findings.

| Compound | Enzyme(s) Affected | Effect | Preclinical Model |

| Ketoconazole | CYP3A4 | Inhibition | In vitro |

| Quinidine | CYP2D6 | Inhibition | In vitro |

| 17β-Estradiol | UGT1A4 | Induction | ERα-transfected HepG2 cells |

| Plant Steroids | UGT1A4 | Competitive Inhibition | In vitro |

It is important to note that while these preclinical studies provide valuable information, the clinical significance of these interactions may vary. For instance, although donepezil is metabolized by CYP enzymes, its affinity for them is relatively low, suggesting that clinically significant interactions with inhibitors of these enzymes are unlikely at therapeutic concentrations of donepezil. nih.gov

Preclinical Pharmacokinetic Research of 6 O Desmethyldonepezil Glucuronide

Absorption and Distribution Studies in Animal Models and In Vitro Systems

The formation of 6-o-desmethyldonepezil glucuronide occurs after the initial metabolism of its parent compound, donepezil (B133215). As a hydrophilic metabolite, its absorption and distribution characteristics are distinct from the parent drug.

In Vivo Distribution Profiles in Animal Tissues

Studies in animal models, particularly rats, have provided significant insights into the tissue distribution of donepezil metabolites, including this compound. Following the administration of radiolabeled donepezil to male Sprague-Dawley rats, the resulting metabolites, predominantly O-glucuronides, constituted the majority of radioactivity found in the plasma. nih.gov

A critical finding from these studies is the limited ability of donepezil metabolites to cross the blood-brain barrier (BBB). While the parent drug, donepezil, readily enters the brain, its metabolites, including the glucuronide conjugates, were not detected in the brain. nih.govlongdom.orglongdom.org In rat brain tissue, 87-93% of the radioactivity was identified as unchanged donepezil, indicating very low permeability for its metabolites. nih.gov This suggests that this compound does not contribute to the pharmacological activity within the central nervous system. Furthermore, studies have shown no notable accumulation of radioactivity from donepezil and its metabolites in various tissues. nih.gov

Membrane Transport Mechanisms (In Vitro/Ex Vivo Models)

As a glucuronide conjugate, this compound is significantly more polar and hydrophilic than its precursor. This chemical property dictates that its movement across cellular membranes is not passive but relies on active transport mechanisms. hyphadiscovery.comnih.gov

In vitro studies on various glucuronide metabolites have identified several key efflux transporters responsible for their disposition. helsinki.fi These belong to the ATP-binding cassette (ABC) transporter superfamily. The primary transporters involved in the excretion of glucuronides from cells into bile or urine include:

Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) : Generally a non-selective, low-affinity, high-capacity transporter. helsinki.fi

Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3) : A high-affinity transporter for many glucuronides. helsinki.fi

Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4) : A more selective transporter. helsinki.fi

Breast Cancer Resistance Protein (BCRP/ABCG2) : Also exhibits selective transport for certain glucuronides. helsinki.fi

These transporters are crucial for moving glucuronide conjugates out of hepatocytes into bile and from renal proximal tubule cells into urine. nih.gov While studies have not specifically tested this compound with each of these transporters, its nature as a glucuronide strongly suggests its reliance on these efflux systems for elimination from the body. hyphadiscovery.comnih.govhelsinki.fi Other transporters, such as organic anion transporters (OATs), may play a role in the renal uptake of glucuronides from the blood, although their contribution can be minimal for some glucuronides in rat models. marshall.edumarshall.edunih.gov

Metabolic Disposition Beyond Formation (Further Metabolism)

Glucuronidation is typically a terminal step in phase II metabolism, converting compounds into more water-soluble forms for efficient excretion. wikipedia.orgjove.com

Potential for Subsequent Metabolic Transformations

The primary metabolic fate of this compound is excretion. nih.govnih.gov However, one significant subsequent process is enterohepatic circulation. nih.govlongdom.orglongdom.org This recycling pathway involves the excretion of the glucuronide into the bile, its entry into the intestine, and subsequent hydrolysis by β-glucuronidases produced by gut microbiota. nih.gov This enzymatic cleavage removes the glucuronic acid moiety, regenerating the aglycone (6-o-desmethyldonepezil), which can then be reabsorbed into circulation. This process can prolong the exposure to the parent metabolite. nih.govnih.gov There is no evidence to suggest that this compound undergoes further oxidative metabolism or conjugation reactions.

Excretion Pathways in Preclinical Species (Animal Models)

The elimination of this compound occurs via both biliary/fecal and renal routes, with notable species differences observed in preclinical studies.

Biliary and Renal Excretion Routes in Animal Models

In preclinical animal models, biliary excretion appears to be the predominant route of elimination for donepezil and its metabolites. nih.gov

A study utilizing bile duct-cannulated rats provided specific data on the excretion routes. Following a single oral administration of ¹⁴C-labeled donepezil, the majority of the radioactivity was recovered in the bile. nih.gov These findings clearly establish biliary excretion as the primary elimination pathway in rats, with renal excretion playing a secondary role. The O-glucuronides were the major form of radioactivity found in both bile and urine. nih.gov

In dogs, studies also indicate that biliary/fecal elimination is the primary route over renal excretion. nih.gov This contrasts with humans, where renal excretion is the main pathway for eliminating donepezil and its metabolites. nih.gov

Table 1: Cumulative Excretion of Radioactivity in Bile Duct-Cannulated Rats (0-48h post-dose)

| Excretion Route | Percentage of Administered Dose (%) | Source |

|---|---|---|

| Biliary Excretion | 72.9 | nih.gov |

| Urinary Excretion | 24.4 | nih.gov |

| Fecal Excretion | 8.84 | nih.gov |

Preclinical Pharmacokinetic Modeling and Simulation

Detailed preclinical pharmacokinetic modeling and simulation data specifically for this compound are not extensively available in the reviewed literature. The focus of modeling efforts has been on the parent drug, donepezil, to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics and to predict its behavior in humans. longdom.orgnih.gov

Pharmacokinetic studies of donepezil in animals, such as rats, have employed both compartmental and non-compartmental analyses to characterize its disposition. longdom.orgresearchgate.net For instance, a two-compartment model has been used to describe the plasma kinetics of donepezil in rats. longdom.org Non-compartmental analysis has also been utilized to determine key pharmacokinetic parameters from plasma concentration-time data. researchgate.net

While these modeling approaches are standard in preclinical drug development, their specific application to this compound is not well-documented in the available research. The generation of sufficient plasma concentration-time data for this specific metabolite is a prerequisite for such modeling. Although analytical methods have been developed to quantify donepezil and its primary metabolites in plasma, the concentration levels of the glucuronide conjugates can be low or difficult to measure. researchgate.netfda.gov In some in vitro models, such as reconstituted human epidermis, the glucuronide conjugates of O-demethylated donepezil were not detected, which may be due to lower expression of the necessary phase II metabolizing enzymes in these systems. longdom.org

Due to the limited availability of specific data, a detailed data table for the preclinical pharmacokinetic modeling and simulation of this compound cannot be constructed at this time. Research has primarily centered on the parent compound, donepezil, and its pharmacologically active metabolite, 6-o-desmethyldonepezil.

In Vitro and Preclinical Biological Investigations of 6 O Desmethyldonepezil Glucuronide

Evaluation of Receptor Binding Profiles (In Vitro)

While the parent drug, donepezil (B133215), and its primary active metabolite, 6-o-desmethyldonepezil, have been studied for their receptor interactions, specific data on the receptor binding profile of the glucuronidated form, 6-o-desmethyldonepezil glucuronide, is not extensively detailed in publicly available research. The process of glucuronidation generally increases the water solubility of a compound to facilitate its elimination and typically results in a pharmacologically inactive molecule.

Cholinergic Receptor Interactions (If applicable and investigated in research)

There is limited direct research available that evaluates the binding affinity of this compound for cholinergic receptors. The parent drug, donepezil, is known to interact with nicotinic receptors, and its effects can be blocked by a combination of the muscarinic antagonist atropine (B194438) and the nicotinic antagonist mecamylamine. pharmgkb.org However, the conjugation with glucuronic acid is expected to significantly alter the structure and properties of the molecule, likely diminishing or eliminating its ability to bind effectively to these receptors.

Other Neurotransmitter System Interactions (If applicable and investigated in research)

Specific investigations into the interactions of this compound with other neurotransmitter systems are not well-documented. Research on donepezil has shown effects on serotonin (B10506) 2A receptors in rodents, but it is not established whether this activity extends to its glucuronidated metabolite. pharmgkb.org

Enzyme Modulation and Inhibition Studies (In Vitro)

Acetylcholinesterase and Butyrylcholinesterase Inhibition (In Vitro Assays)

Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), showing 500- to 1000-fold greater selectivity for AChE over butyrylcholinesterase (BChE). pharmgkb.org Its primary active metabolite, 6-o-desmethyldonepezil, is reported to have a similar potency to donepezil in inhibiting AChE. researchgate.netlongdom.org

However, the subsequent glucuronidation to form this compound is a detoxification step. This conjugation process is a major pathway for the elimination of donepezil metabolites and generally renders them inactive. longdom.org While direct IC50 values for this compound are not commonly reported in the literature, the established purpose of glucuronidation in drug metabolism suggests that its inhibitory activity against AChE and BChE would be negligible compared to the parent compound and the non-conjugated metabolite.

| Compound | Reported AChE Inhibitory Activity | Source |

|---|---|---|

| Donepezil | Potent, reversible inhibitor | nih.gov |

| 6-o-Desmethyldonepezil | Potency reported to be similar to donepezil | researchgate.netlongdom.org |

| This compound | Expected to be pharmacologically inactive; data not available |

Other Enzyme System Interactions (e.g., hERG channels)

There is no specific information available from the search results regarding in vitro studies of this compound's interaction with other enzyme systems, such as hERG channels.

Preclinical Pharmacodynamic Assessments in Animal Models

While preclinical studies have been conducted on donepezil and its primary active metabolite, specific pharmacodynamic assessments of administered this compound in animal models are not described in the available research. Studies in rats have identified various donepezil metabolites in plasma and feces, including the precursor 6-o-desmethyldonepezil, but the focus remains on the metabolism of the parent drug. researchgate.net The general understanding is that glucuronidated metabolites have minimal brain permeability and are intended for excretion, limiting their potential for direct pharmacodynamic effects within the central nervous system. longdom.org

Exploratory Behavioral and Cognitive Effects (If relevant and reported in animal studies)

No studies reporting the exploratory behavioral and cognitive effects of this compound in animal models were identified.

Neurochemical Alterations in Animal Brain (If investigated)

No studies investigating the neurochemical alterations in the animal brain following the administration of this compound were found.

Cellular and Molecular Interactions (In Vitro)

Effects on Neuronal Cell Lines or Primary Neurons

There are no available data from studies on the effects of this compound on neuronal cell lines or primary neurons.

Gene Expression and Protein Regulation Studies

No research detailing the effects of this compound on gene expression or protein regulation has been published.

Advanced Analytical Methodologies for 6 O Desmethyldonepezil Glucuronide Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the bioanalysis of drug metabolites due to its high selectivity and sensitivity. plos.orgresearchgate.net This technique allows for the precise quantification of metabolites like 6-o-desmethyldonepezil glucuronide even at low concentrations in complex biological matrices.

Development of High-Sensitivity and High-Throughput Quantification Methods in Biological Matrices (Preclinical)

The development of robust LC-MS/MS methods is critical for preclinical pharmacokinetic studies. These methods are designed to be highly sensitive, often achieving lower limits of quantification (LLOQ) in the sub-nanogram per milliliter range, and are optimized for high-throughput analysis to accommodate a large number of samples from preclinical trials. researchgate.netplos.org

Key aspects of method development include:

Sample Preparation: Efficient extraction of this compound from biological matrices such as plasma, urine, and tissue homogenates is paramount. researchgate.net Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to remove interfering substances and concentrate the analyte. oup.comrsc.orgnih.gov For instance, a mixture of ethyl acetate (B1210297) and n-hexane has been successfully used for the LLE of donepezil (B133215) and its metabolites from human plasma. researchgate.net

Chromatographic Separation: Reversed-phase chromatography is typically used to separate this compound from the parent drug, donepezil, and other metabolites. researchgate.netoup.com Columns such as C18 are frequently utilized with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetic acid) to achieve optimal separation. researchgate.netnih.gov Gradient elution is often preferred to effectively separate all compounds of interest within a short run time. oup.com

Mass Spectrometric Detection: Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. plos.orgplos.org Specific precursor-to-product ion transitions are selected for this compound and an internal standard to ensure accurate measurement.

Recent studies have focused on developing rapid and sensitive LC-MS/MS methods for the simultaneous quantification of donepezil and its metabolites, including this compound. These methods are crucial for understanding the metabolic profile of donepezil in preclinical models. researchgate.netnih.gov

Interactive Table: LC-MS/MS Method Parameters for Donepezil and Metabolite Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Chromatography Column | C18 researchgate.net | Cadenza CD-C18 oup.com | Thermo Hypersil GOLD C18 nih.gov |

| Mobile Phase | Acetonitrile and 5 mM ammonium formate (pH 5.0) (70:30 v/v) researchgate.net | Methanol/ammonium acetate/acetic acid and water/ammonium acetate/acetic acid (gradient) oup.com | 5% acetic acid in 20 mM ammonium acetate and acetonitrile (60:40 v/v) nih.gov |

| Flow Rate | 0.6 mL/min researchgate.net | 0.2 mL/min oup.com | 0.3 mL/min nih.gov |

| Detection Mode | Positive Ion ESI-MS/MS oup.com | Positive Ion ESI-MS/MS nih.gov | Not specified |

| Linearity Range (6-o-desmethyldonepezil) | 0.03-8.13 ng/mL researchgate.net | 0.2-40 ng/mL oup.com | Not specified for metabolite |

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of a drug and its metabolites. In the context of this compound research, stable isotopes such as ¹³C and ¹⁴C are incorporated into the donepezil molecule. nih.govdrugbank.com

¹⁴C-Labeling: The use of ¹⁴C-labeled donepezil allows for the comprehensive tracking of all drug-related material, including the parent drug and all its metabolites, in various biological samples like urine, feces, and plasma. nih.govdrugbank.com This approach is instrumental in determining the mass balance and identifying all metabolic pathways. Studies with ¹⁴C-donepezil have confirmed that glucuronidation of the O-dealkylated metabolite is a significant elimination pathway. nih.govdrugbank.com

Stable Isotope-Labeled Internal Standards: In quantitative LC-MS/MS assays, stable isotope-labeled analogs of the analyte, such as donepezil-d4, are often used as internal standards. nih.gov These standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Capillary Electrophoresis and Other Chromatographic Techniques

While LC-MS/MS is the predominant technique, other chromatographic and separation methods have been explored for the analysis of donepezil and its metabolites.

Thin-Layer Chromatography (TLC): In early metabolic studies, thin-layer chromatography was used in conjunction with radiolabeling to separate and identify donepezil metabolites in biological samples. nih.govdrugbank.com Although less sensitive and specific than LC-MS/MS, TLC provided initial insights into the metabolic profile of donepezil. drugbank.com

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with ultraviolet (UV) detection has also been employed for the quantification of donepezil. iajps.comresearchgate.net However, this method generally has lower sensitivity compared to mass spectrometric detection and may be less suitable for the low concentrations of metabolites typically found in preclinical samples. rsc.org

Radiochemical Assays for Metabolic Pathway Elucidation

Radiochemical assays, particularly those utilizing ¹⁴C-labeled donepezil, have been fundamental in elucidating the metabolic pathways leading to the formation of this compound. nih.govdrugbank.com By administering a single oral dose of ¹⁴C-labeled donepezil to preclinical species or healthy volunteers, researchers can track the distribution and excretion of radioactivity. nih.govdrugbank.com Analysis of urine and feces for radioactive components allows for the identification and quantification of various metabolites, including the glucuronide conjugates. nih.govdrugbank.com These studies have demonstrated that after O-dealkylation and hydroxylation to form the precursor M1 (6-o-desmethyldonepezil), subsequent glucuronidation to form M11 (this compound) is a key metabolic step. nih.govdrugbank.com

Bioanalytical Method Validation for Preclinical Research Samples

The validation of bioanalytical methods is a critical regulatory requirement to ensure the reliability and reproducibility of data from preclinical studies. Validation is performed according to guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). nih.govrsc.org

Key validation parameters include:

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the biological matrix. oup.commdpi.com

Accuracy and Precision: The accuracy of the method refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.govrjpbcs.com Both are assessed at multiple concentration levels. rjpbcs.com

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the concentration of the analyte over a defined range. rsc.orgmdpi.com

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. rsc.orgrsc.orgmdpi.com

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. oup.com

Matrix Effect: This assesses the influence of matrix components on the ionization of the analyte and internal standard. plos.org

Recovery: The efficiency of the extraction process is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. plos.org

Interactive Table: Bioanalytical Method Validation Parameters

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) nih.govnih.gov |

| Precision (CV%) | ≤15% (≤20% at LLOQ) nih.govnih.gov |

| Linearity (r) | ≥0.99 researchgate.net |

| Selectivity | No significant interference at the retention time of the analyte and IS oup.com |

| Stability | Analyte concentration should be within ±15% of the initial concentration oup.com |

Theoretical Implications and Future Directions in 6 O Desmethyldonepezil Glucuronide Research

Contribution to the Overall Pharmacological Profile of Donepezil (B133215) (Preclinical Perspective)

Donepezil, a primary treatment for Alzheimer's disease, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. Among these, 6-O-desmethyl donepezil is a major active metabolite that exhibits a similar potency in inhibiting the acetylcholinesterase (AChE) enzyme as the parent drug. drugbank.comnih.gov This metabolite is further processed through glucuronidation to form 6-o-desmethyldonepezil glucuronide. drugbank.comnih.govresearchgate.net While the direct pharmacological activity of the glucuronidated form is generally considered to be significantly reduced due to its increased water solubility and decreased ability to cross the blood-brain barrier, its formation and presence in the metabolic cascade of donepezil hold preclinical significance.

Implications for Understanding Glucuronidation Pathways in Drug Metabolism

The study of this compound provides valuable insights into the broader field of drug metabolism, specifically the glucuronidation pathway. nih.gov Glucuronidation, a phase II metabolic reaction, is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net These enzymes are responsible for conjugating a glucuronic acid moiety to a substrate, thereby increasing its water solubility and facilitating its excretion. nih.govmsdmanuals.com

The metabolism of donepezil, involving both phase I (oxidation, demethylation) and phase II (glucuronidation) reactions, serves as a practical example of these intricate processes. drugbank.commsdmanuals.com The formation of this compound from its precursor, 6-O-desmethyl donepezil, underscores the sequential nature of drug metabolism. nih.gov Understanding the specific UGT isoforms involved in the glucuronidation of donepezil's metabolites can contribute to predicting potential drug-drug interactions. researchgate.net

In vitro models, such as human liver microsomes, are instrumental in studying these pathways. researchgate.netnih.gov They allow for the detailed examination of enzyme kinetics and the identification of specific enzymes responsible for metabolizing a drug. nih.govscispace.com

Future Research Directions

To further elucidate the role and characteristics of this compound, several avenues of future research are warranted.

Exploration of Inter-Species Differences in Metabolism and Activity (Preclinical Comparative Studies)

Significant inter-species differences in drug metabolism are a well-documented phenomenon. researchgate.netnih.gov Future preclinical research should focus on comparative studies of donepezil metabolism, with a specific emphasis on the formation of this compound, across various animal species (e.g., rats, mice, dogs, and non-human primates) and comparison to human data. nel.edu This research would involve analyzing metabolite profiles in plasma and excreta following donepezil administration. Understanding these differences is critical for the appropriate selection of animal models in preclinical safety and efficacy studies and for improving the extrapolation of animal data to humans. researchgate.netscispace.com

Development of Novel Research Tools and Models for Metabolite Studies (e.g., In Silico, In Vitro Systems)

The development and application of advanced research tools can greatly enhance the study of drug metabolites like this compound.

Q & A

Basic: What analytical methods are recommended for structural elucidation of 6-O-Desmethyldonepezil Glucuronide?

Answer: Electron-activated dissociation (EAD) is superior to collision-induced dissociation (CID) for localizing glucuronide conjugation sites. EAD generates diagnostic fragments (e.g., imidazole ring-specific ions for donepezil derivatives) to resolve ambiguous CID results, enabling precise identification of the glucuronide attachment site . For O- vs. N-glucuronide differentiation, trimethylsilylation (TMS) derivatization coupled with LC-HRMS can confirm hydroxyl group derivatization patterns (e.g., 3×TMS for O-glucuronides vs. 4×TMS for N-glucuronides) .

Basic: How should urine samples be prepared for detecting glucuronide metabolites like this compound?

Answer: Urine samples require hydrolysis with β-glucuronidase (e.g., 50 kU/mL in ammonium acetate buffer, pH 5.0–6.0) to release the aglycone for reversed-phase LC-MS/MS analysis. Direct analysis of intact glucuronides is challenging due to their polarity, necessitating enzymatic cleavage for retention and quantification . Note: Urinary creatinine correction is critical to account for individual variability in urine concentration .

Advanced: What experimental design considerations are critical for pharmacokinetic studies of glucuronide metabolites?

Answer:

- Sampling intervals: Account for the 30–60 min lag time between hepatic glucuronide synthesis and urinary excretion .

- CYP phenotyping: Pre-screen subjects for CYP2D6 or CYP3A4 polymorphisms, as these enzymes metabolize donepezil, influencing 6-O-desmethyl precursor availability .

- Transporter profiling: Assess MRP2/MRP3 expression in tissues (liver, kidney), as these transporters mediate glucuronide efflux and impact systemic exposure .

Advanced: How can metabolic stability and reactivity of this compound be evaluated?

Answer:

- Hydrolytic stability: Incubate the glucuronide in simulated physiological conditions (pH 7.4, 37°C) and monitor aglycone release via LC-MS/MS. Compare degradation rates to acyl glucuronides, which are more labile .

- Protein adduct screening: Use radiolabeled glucuronides or immunoprecipitation to detect covalent modifications in hepatocyte lysates, though O-glucuronides are less reactive than acyl glucuronides .

Advanced: What factors contribute to interindividual variability in this compound exposure?

Answer:

- UGT polymorphisms: UGT1A1 and UGT2B7 are key isoforms for glucuronidation; genetic variants (e.g., UGT1A1*28) may reduce metabolic capacity .

- Drug-drug interactions: Co-administered UGT inhibitors (e.g., valproic acid) or inducers (e.g., rifampicin) alter glucuronide formation rates .

- Hepatic zonation: Pericentral hepatocytes prioritize glucuronide synthesis, while periportal cells secrete glucose. Disease states (e.g., cirrhosis) may disrupt this gradient, affecting metabolite kinetics .

Basic: How can LC-MS/MS methods be optimized for quantifying this compound in biological matrices?

Answer:

- Ionization mode: Use negative-ion electrospray (ESI-) for intact glucuronides; switch to ESI+ for aglycones post-hydrolysis .

- Internal standards: Deuterated analogs (e.g., 2-Hydroxy Imipramine-d6 β-D-Glucuronide) improve precision by compensating for matrix effects .

- Chromatography: Hydrophilic interaction liquid chromatography (HILIC) enhances retention of polar glucuronides compared to C18 columns .

Advanced: What are the limitations of using urinary glucuronides as biomarkers for hepatic metabolism?

Answer:

- Temporal discordance: Urinary glucuronide levels lag behind plasma concentrations due to bladder accumulation, complicating real-time pharmacokinetic modeling .

- Zonation effects: Hepatic glucuronide synthesis (pericentral) and glucose secretion (periportal) may reflect divergent metabolic fluxes, reducing correlation with systemic glucose kinetics .

- Transport limitations: MRP2/MRP3 polymorphisms or inhibitors (e.g., probenecid) alter urinary excretion rates independent of metabolic activity .

Basic: How can glucuronide stability be preserved during sample storage?

Answer:

- Urine: Store at –20°C for ≤4 months; avoid freeze-thaw cycles. Glucuronides are more stable in urine than plasma glucose, which degrades within 1 month under similar conditions .

- Plasma: Immediate acidification (pH 3–4) inhibits residual enzymatic activity. Use protease/phosphatase inhibitors if analyzing protein adducts .

Advanced: What in vitro models best predict in vivo glucuronidation kinetics of 6-O-Desmethyldonepezil?

Answer:

- Human liver microsomes (HLMs): Supplement with UDPGA (cofactor) and alamethicin (pore-forming agent) to maximize UGT activity .

- Hepatocyte suspensions: Provide intact cellular transport and cofactor pools, but interdonor variability necessitates screening ≥3 donors .

- Recombinant UGT isoforms: Confirm enzyme-specific kinetics (e.g., UGT1A1 vs. UGT2B7) using expressed enzymes .

Advanced: How can Bayesian analysis improve gluconeogenesis estimates using glucuronide 2H-enrichment data?

Answer: Bayesian Markov Chain Monte Carlo (MCMC) simulations integrate 2H NMR signals (e.g., glucuronide H5/H2 ratios) to resolve glycogenolysis and gluconeogenesis contributions. This approach accounts for positional isotopomer uncertainty and reduces operator bias in spectral interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.